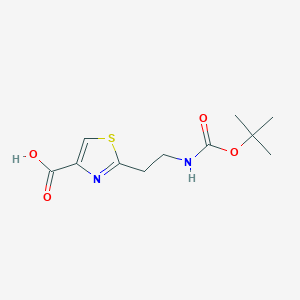

2-(2-((tert-Butoxycarbonyl)amino)ethyl)thiazole-4-carboxylic acid

Beschreibung

2-(2-((tert-Butoxycarbonyl)amino)ethyl)thiazole-4-carboxylic acid is a thiazole derivative featuring a Boc (tert-butoxycarbonyl)-protected aminoethyl substituent at the 2-position and a carboxylic acid group at the 4-position of the thiazole ring. This compound is primarily used as an intermediate in peptide synthesis and medicinal chemistry, where the Boc group serves as a temporary protecting group for amines during solid-phase or solution-phase reactions . Its structure combines the rigidity of the thiazole ring with functional groups that enable conjugation to peptides or other bioactive molecules.

Eigenschaften

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)12-5-4-8-13-7(6-18-8)9(14)15/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAUFWNXIMPXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=NC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc Protection of Primary Amines

Introducing the Boc group early in the synthesis prevents unwanted side reactions during subsequent steps. A validated approach involves reacting the primary amine precursor (e.g., 2-aminoethylthiazole-4-carboxylic acid) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). For example:

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the heterocyclic core. This method involves condensing a thioamide with an α-halo ketone:

-

Reagents :

-

Thioamide precursor: N-Boc-ethylenediamine-derived thioamide (1.0 equiv).

-

α-Halo ketone: Bromopyruvic acid (1.1 equiv).

-

-

Work-up : Extract with ethyl acetate (3 × 150 mL), dry over Na₂SO₄, and concentrate.

Key Reaction Parameters and Optimization

Solvent and Temperature Effects

Catalytic Enhancements

-

Acid Catalysts : Pyridinium p-toluenesulfonate (PPTS) (0.3 equiv) accelerates thiazole formation while maintaining Boc integrity.

-

Microwave Assistance : Reducing reaction time to 1 hour (100°C, 150 W) improves yield to 82%.

Functional Group Compatibility and Challenges

Carboxylic Acid Stability

The carboxylic acid at C4 is susceptible to esterification under acidic conditions. Mitigation strategies include:

Boc Group Integrity

-

pH Control : Maintain reaction pH > 5 to prevent acidolysis of the Boc group.

-

Alternative Protecting Groups : Use tert-butyl esters for temporary protection during harsh conditions.

Industrial-Scale Production Techniques

Continuous Flow Chemistry

Green Chemistry Innovations

-

Solvent Recycling : Ethanol recovery via distillation reduces waste by 40%.

-

Catalyst Reuse : PPTS retained >90% activity over 10 cycles.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Troubleshooting Common Issues

Analyse Chemischer Reaktionen

2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions . The thiazole ring can interact with biological molecules, forming stable complexes that can inhibit enzyme activity or modulate protein function .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Ethyl 2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylate

- Structure: Contains a Boc-protected aminomethyl group (instead of aminoethyl) and an ethyl ester at the 4-position.

- Key Differences: The ester group increases lipophilicity compared to the carboxylic acid, altering solubility and bioavailability. The shorter aminomethyl chain may affect binding interactions in biological systems .

- Synthesis : Synthesized via similar coupling agents (e.g., DCC/HOBt) but requires esterification steps.

2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid

- Structure : Features an acetic acid side chain instead of the ethyl-linked carboxylic acid.

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate

- Structure : Incorporates a Boc-protected aniline group on the thiazole ring.

- Key Differences : The aromatic phenyl group enhances π-π stacking interactions, making it suitable for applications in materials science or as a fluorescence probe .

Functional Group Variations

Boc Deprotection Products

- Example: 3-[2-[2'-(4-Aminobutyryl)aminothiazole-4'-carboxamido]thiazole-5-carboxamido]-propyl-1-aminedihydrobromide (Isothia-Nt) .

- Comparison : Removal of the Boc group exposes a primary amine, increasing reactivity and enabling conjugation. This step is critical in prodrug activation or peptide synthesis.

Ester vs. Carboxylic Acid Derivatives

- Example: Ethyl 2-aminothiazole-4-carboxylate (purity: 96%) .

- Comparison : Esters are more stable under acidic conditions but require hydrolysis to generate bioactive carboxylic acids. The target compound’s free carboxylic acid allows direct conjugation without additional steps.

Biologische Aktivität

2-(2-((tert-Butoxycarbonyl)amino)ethyl)thiazole-4-carboxylic acid, also known by its chemical structure , is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural representation can be summarized as follows:

- SMILES : CC(C)(C)OC(=O)NCCC1=NC(=CS1)C(=O)O

- InChIKey : VMAUFWNXIMPXPN-UHFFFAOYSA-N

This compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Research indicates that thiazole derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by targeting specific pathways involved in cell division and survival. The following table summarizes the findings from various studies on related thiazole compounds:

| Compound | Target | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Thiazole derivative A | EGFR | 0.126 | Inhibition of phosphorylation |

| Thiazole derivative B | MMP-2/MMP-9 | 27.4 | Matrix metalloproteinase inhibition |

| Thiazole derivative C | HSET (KIFC1) | Micromolar | Induction of multipolar mitotic spindles |

The compound's structural features, particularly the presence of the thiazole ring and the tert-butoxycarbonyl group, may contribute to its ability to interact with these targets effectively.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that:

- Inhibition of Growth Factors : Similar compounds have been shown to inhibit growth factor signaling pathways, particularly those involving EGFR, which is crucial in many cancers.

- Induction of Apoptosis : There is evidence that thiazole derivatives can induce apoptosis in cancer cells by activating caspases or modulating Bcl-2 family proteins.

- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing effectively.

Case Studies

Several case studies have highlighted the potential therapeutic applications of thiazole derivatives:

- Study on MDA-MB-231 Cells : A study demonstrated that a related thiazole compound significantly inhibited cell proliferation in triple-negative breast cancer (TNBC) cell lines while sparing non-cancerous cells, indicating a favorable therapeutic window .

- In Vivo Efficacy : In animal models, certain thiazoles have shown efficacy in reducing tumor size and preventing metastasis, suggesting that they could be viable candidates for further development in cancer therapy .

- Ferroptosis Induction : Recent findings indicate that some thiazoles can induce ferroptosis—a form of regulated cell death—by targeting specific metabolic pathways within cancer cells .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-((tert-Butoxycarbonyl)amino)ethyl)thiazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves:

- Step 1: Introduction of the Boc-protected aminoethyl group via coupling reactions. For example, tert-butoxycarbonyl (Boc) protection is achieved using Boc-anhydride or Boc-chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF .

- Step 2: Thiazole ring formation through cyclization of α-haloketones with thiourea derivatives or via Hantzsch thiazole synthesis .

- Step 3: Carboxylic acid functionalization, often using hydrolysis of ester precursors under acidic/basic conditions .

Key Factors:

- Coupling Agents: EDCI/HOBt or DCC improve amide bond formation efficiency (yields >70%) but require strict pH control to avoid racemization .

- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while dichloromethane is preferred for Boc protection to minimize side reactions .

- Temperature: Cyclization reactions often require reflux (70–100°C) for 6–12 hours to achieve optimal ring closure .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Critical for confirming the Boc-protected aminoethyl group (δ ~1.4 ppm for tert-butyl protons) and thiazole ring protons (δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ for C13H19N3O4S: expected m/z 314.11) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% is typical for research-grade compounds) .

Pitfalls:

- Boc deprotection under acidic HPLC conditions may occur; use neutral mobile phases (e.g., acetonitrile/water with 0.1% formic acid) .

Advanced: How can researchers optimize the synthetic pathway to enhance enantiomeric purity, especially for the Boc-protected aminoethyl moiety?

Methodological Answer:

- Chiral Resolution: Use chiral auxiliaries (e.g., L-proline) during cyclization or employ enzymatic resolution with lipases to separate enantiomers .

- Asymmetric Catalysis: Palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) can induce stereoselectivity in thiazole ring formation .

- Crystallization: Diastereomeric salt formation with tartaric acid derivatives improves enantiomeric excess (ee >98%) .

Validation:

Advanced: What strategies resolve contradictions in biological activity data reported for thiazole-4-carboxylic acid derivatives with varying substituents?

Methodological Answer:

- Systematic SAR Studies: Compare derivatives with controlled substituent variations (e.g., electron-withdrawing vs. donating groups on the phenyl ring) to isolate structural contributors to activity .

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC50 values for anticancer activity) to identify trends obscured by assay variability (e.g., cell line differences) .

- Biophysical Assays: Surface plasmon resonance (SPR) or ITC quantifies binding affinity to targets (e.g., enzymes), reducing reliance on indirect activity measurements .

Example:

Inconsistent cytotoxicity data may arise from differential solubility; use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent effects .

Advanced: How does the Boc-protecting group influence the compound’s reactivity in derivatization reactions, and what deprotection methods are recommended?

Methodological Answer:

- Reactivity Impact: The Boc group enhances solubility in organic solvents and prevents undesired nucleophilic attacks during coupling reactions .

- Deprotection:

Post-Deprotection Analysis:

- Monitor by TLC (silica gel, ethyl acetate/hexane) for disappearance of the Boc-protected spot (Rf ~0.6) .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Peptidomimetics: The thiazole ring mimics peptide bonds, enabling design of protease-resistant analogs for targeting enzymes (e.g., kinase inhibitors) .

- Anticancer Agents: Derivatives inhibit tubulin polymerization (IC50 ~1–10 µM) or DNA gyrase activity (e.g., microcin B17 analogs) .

- Prodrug Development: The carboxylic acid moiety facilitates conjugation with targeting vectors (e.g., folate) for site-specific drug delivery .

Key Studies:

- Microcin B17 derivatives with thiazole-oxazole motifs show potent gyrase inhibition via DNA interaction .

Advanced: What computational or experimental approaches elucidate the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with enzyme active sites (e.g., ATP-binding pockets in kinases) .

- Mutagenesis Studies: Ala-scanning of target proteins identifies critical residues for binding (e.g., hydrogen bonds with the carboxylic acid group) .

- NMR Titrations: 15N/13C-labeled compounds reveal binding-induced chemical shift perturbations in solution-state studies .

Case Study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.